6-Iodo-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Iodo-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C(_8)H(_7)IO(_2). It belongs to the class of benzodioxines, which are characterized by a benzene ring fused to a dioxine ring. The presence of an iodine atom at the 6th position of the benzodioxine ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine typically involves the iodination of 2,3-dihydro-1,4-benzodioxine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 6th position of the benzodioxine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield deiodinated or partially reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Iodinated quinones or other oxidized benzodioxine derivatives.
Reduction: Deiodinated benzodioxine or partially reduced intermediates.
Substitution: Hydroxylated, aminated, or thiolated benzodioxine derivatives.
Scientific Research Applications
6-Iodo-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The iodine atom can enhance the compound’s ability to interact with biological targets.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled for imaging and therapeutic purposes.
Mechanism of Action
The mechanism by which 6-Iodo-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins, enzymes, or nucleic acids. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1,4-benzodioxine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical and biological properties.
6-Chloro-2,3-dihydro-1,4-benzodioxine:
Uniqueness: 6-Iodo-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological interactions. The iodine atom enhances the compound’s ability to participate in halogen bonding and can be used for radiolabeling, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMYTXWFHBHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379868 | |
Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57744-67-9 | |
Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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